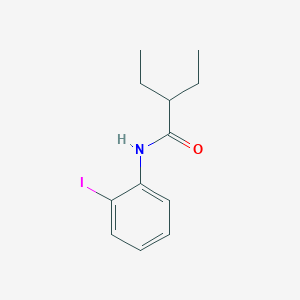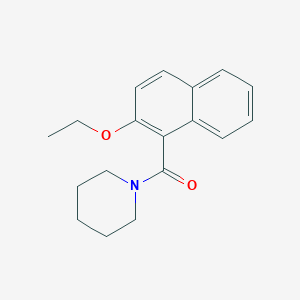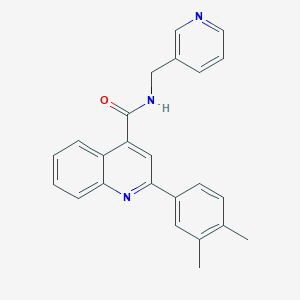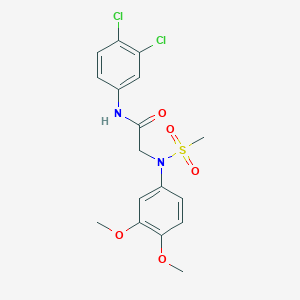
3-(3,5-dimethoxyphenyl)-2-mercapto-4(3H)-quinazolinone
描述
Synthesis Analysis
The synthesis of quinazolinone derivatives, including those with substitutions at the 2-mercapto position, typically involves multi-step chemical reactions starting from basic aromatic or heteroaromatic compounds. For example, novel series of 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones were synthesized and evaluated for their antitumor activity, showcasing the versatility of the quinazolinone scaffold in medicinal chemistry (El-Azab, Abdel-Aziz, Ghabbour, & Al-Gendy, 2017).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including the 2-mercapto variant, is often analyzed using spectroscopic techniques like FT-IR, FT-Raman, and NMR. These analyses provide insights into the optimized geometry, vibrational frequencies, and electronic properties of the compounds. For instance, detailed spectroscopic studies on 2-mercapto-4(3H)-quinazolinone have been conducted to understand its structure and reactivity (Prabavathi & Senthil Nayaki, 2014).
Chemical Reactions and Properties
Quinazolinone derivatives participate in a wide range of chemical reactions, reflecting their rich chemical properties. For example, reactions with various electrophiles and nucleophiles can lead to a multitude of derivatives with potential biological activities. This versatility is showcased in studies exploring the synthesis of novel quinazolinone derivatives with antitumor or antimicrobial activities (Mohammadhosseini, Moradi, Khoobi, & Shafiee, 2016).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in drug formulation and medicinal chemistry. These properties are often studied through crystallography and solubility tests, providing insights into the compound's behavior in various solvents and under different conditions.
Chemical Properties Analysis
The chemical properties of quinazolinone derivatives, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photostability, play a significant role in their pharmacological activity and stability. Studies involving the interaction of quinazolinone derivatives with biological targets, such as enzymes and receptors, highlight the importance of understanding these chemical properties for drug design and development.
作用机制
安全和危害
属性
IUPAC Name |
3-(3,5-dimethoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-11-7-10(8-12(9-11)21-2)18-15(19)13-5-3-4-6-14(13)17-16(18)22/h3-9H,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSRKTJERFNRKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3NC2=S)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3,5-dimethylphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B4709000.png)
![{2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4709004.png)
![1-(4-methoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4709011.png)
![methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B4709015.png)
![N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methylbenzamide](/img/structure/B4709020.png)
![1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B4709026.png)

![7-(4-methoxyphenyl)-5,6-dimethyl-N-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4709038.png)
![(2R*,6S*)-4-(1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B4709042.png)



![1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B4709069.png)
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4709074.png)